molecular formula C16H11NO2 B10822989 1,2-Naphthalenedione, 4-(phenylamino)- CAS No. 27828-56-4

1,2-Naphthalenedione, 4-(phenylamino)-

Cat. No.: B10822989
CAS No.: 27828-56-4
M. Wt: 249.26 g/mol
InChI Key: NMSRYZBDOYDJBJ-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione, 4-(phenylamino)-: is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.2640 This compound is a derivative of naphthalenedione, where a phenylamino group is attached to the 4-position of the naphthalenedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Naphthalenedione, 4-(phenylamino)- can be synthesized through various synthetic routes. One common method involves the reaction of 1,2-naphthoquinone with aniline under specific conditions. The reaction typically requires a solvent such as ethanol or acetic acid and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for 1,2-Naphthalenedione, 4-(phenylamino)- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Naphthalenedione, 4-(phenylamino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthohydroquinone derivatives .

Scientific Research Applications

1,2-Naphthalenedione, 4-(phenylamino)- has several scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedione, 4-(phenylamino)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1,2-Naphthalenedione, 4-(phenylamino)- is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and can influence the compound’s reactivity and stability .

Properties

IUPAC Name

4-anilinonaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-15-10-14(17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(15)19/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSRYZBDOYDJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950502
Record name 4-Anilinonaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2757-94-0, 27828-56-4
Record name 1, 2-hydroxy-N-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilinonaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Q182 4-ANILINO-1,2-NAPHTHOQUINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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